molecular formula C8H9ClFNO B6329542 (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol CAS No. 1213201-64-9

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol

Cat. No.: B6329542
CAS No.: 1213201-64-9
M. Wt: 189.61 g/mol
InChI Key: NJCRJRKCTSAZTQ-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol (CAS 1213201-64-9) is a chiral amino alcohol building block of high value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H9ClFNO and a molecular weight of 190 Da , serves as a critical synthetic intermediate for the development of more complex active pharmaceutical ingredients (APIs) . Its structure, featuring both amino and ethanol functional groups on a chiral center adjacent to a 2-chloro-5-fluorophenyl ring, makes it a versatile precursor for constructing molecules with specific three-dimensional architectures, a key requirement in designing targeted therapeutics. Researchers utilize this building block to introduce a defined stereochemistry early in synthetic pathways, which is crucial for the biological activity and potency of final drug candidates. The compound is offered with a purity of 95% and is available for immediate procurement from multiple international suppliers with various pack sizes, from 100 mg to 5 g . Please note that this product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRJRKCTSAZTQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-chloro-5-fluorophenylacetone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol often involves the use of biocatalysts, such as stereoselective carbonyl reductases. These enzymes catalyze the reduction of the ketone precursor to the desired chiral alcohol with high efficiency and selectivity. The process is optimized for large-scale production by controlling parameters such as substrate concentration, temperature, and pH.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Observations
Primary alcohol oxidationKMnO₄ (acidic or neutral)2-Amino-2-(2-chloro-5-fluorophenyl)ethanoneSelective oxidation to ketone dominates due to steric hindrance from the phenyl group.
Alternative oxidantsCrO₃, Dess-Martin periodinaneAldehyde derivativesLower yields reported compared to KMnO₄.

Reduction Reactions

The amino alcohol can participate in further reduction or serve as a reducing agent:

Reaction Reagents/Conditions Products Notes
Ketone reductionLiAlH₄, NaBH₄Secondary alcohol derivativesLiAlH₄ achieves full reduction, while NaBH₄ requires catalytic enhancement.
Reductive aminationH₂/Pd-C, NH₃Tertiary amine analogsUtilized in pharmaceutical intermediate synthesis.

Substitution Reactions

The chlorine atom on the phenyl ring and amino group are reactive sites:

Target Site Reagents Products Mechanism
Aromatic Cl substitutionNaN₃, Cu(I) catalysisAzido-phenyl derivativesSNAr mechanism facilitated by electron-withdrawing fluorine.
Amino group substitutionAc₂O, HClN-Acetyl or quaternary ammonium saltsAcylation occurs under mild conditions.

Condensation and Cyclization

The amino and hydroxyl groups enable cyclocondensation with carbonyl compounds:

Reaction Partner Conditions Products Applications
Aldehydes (e.g., formaldehyde)Acidic or basic catalysisBenzoxazine or oxazolidine ringsKey step in heterocyclic drug synthesis.
Ketones (e.g., acetone)Reflux in tolueneEnamine derivativesStabilizes α,β-unsaturated systems.

Stereochemical Considerations

The (S)-enantiomer exhibits distinct reactivity:

  • Enantioselective oxidation : Chiral catalysts like Sharpless epoxidation systems yield >90% enantiomeric excess in ketone products.

  • Asymmetric reduction : Enzymatic reduction methods using Lactobacillus species preferentially regenerate the (S)-configuration.

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing HCl and forming fluorinated aromatic byproducts .

  • Photoreactivity : UV exposure induces radical formation at the C-Cl bond, necessitating light-protected storage .

Comparative Reactivity Table

Compound Oxidation Rate Reduction Yield Substitution Selectivity
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanolModerate (KMnO₄)85–92% (LiAlH₄)High (Cl > NH₂)
(R)-EnantiomerSimilarSlightly lowerComparable
Non-fluorinated analogFasterHigherLower

Scientific Research Applications

Scientific Research Applications

  • Chiral Building Block : The compound serves as a chiral building block in organic synthesis, facilitating the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their stereochemistry .
  • Synthesis Methods : Various synthetic routes have been developed for producing (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol. One notable method involves asymmetric bioreduction using biocatalysts, which yields high enantiomeric excess.

Biochemical Studies

  • Mechanism of Action : The compound's mechanism of action involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, depending on structural modifications made during synthesis .

Case Study 1: Anticancer Activity

A study conducted on derivatives of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol demonstrated significant cytotoxic effects against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in tumor cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Properties

Research has shown that (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol exhibits antimicrobial activity against a range of pathogens. In vitro studies indicated that the compound effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the substituted phenyl ring enhances specificity and affinity. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Halogen Substitutions

Key Compounds
Compound Name Substituents IC₅₀ (mM) Solubility (HCl Salt) Key Interactions
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol 2-Cl, 5-F N/A High π–π stacking, H-bonding
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-diCl (benzyl) 1.48 Low H-bond with Gln215, π–π with Tyr201
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 2,6-diCl (benzyl) 1.31 Low H-bond (1.96 Å), π–π (4.25 Å)
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride 4-F N/A High Similar backbone, reduced steric hindrance
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride 3-F, 2-CH₃ N/A Moderate Steric bulk from CH₃
Analysis
  • Halogen Positioning and Activity :
    Dichlorinated analogs (e.g., 2,4-diCl and 2,6-diCl benzyl derivatives) exhibit potent collagenase inhibition (IC₅₀ ~1.3–1.5 mM), attributed to optimized halogen placement enabling hydrogen bonds (1.96–2.20 Å) and π–π interactions (4.1–4.3 Å) with collagenase residues (Gln215, Tyr201). In contrast, the target compound’s mixed chloro-fluoro substitution may balance steric and electronic effects, though direct IC₅₀ data is unavailable.

  • Fluorine vs. Chlorine :
    Fluorine’s electronegativity enhances binding specificity, while chlorine’s larger atomic radius improves hydrophobic interactions. The 5-fluoro substituent in the target compound likely reduces metabolic degradation compared to purely chlorinated analogs.

Influence of Stereochemistry and Salt Forms

  • (S)-Configuration :
    The (S)-enantiomer demonstrates superior binding in collagenase inhibitors due to optimal spatial alignment with catalytic residues. This stereospecificity is likely conserved in the target compound.

  • Hydrochloride Salts: Salt forms (e.g., CAS 1951425-23-2) improve aqueous solubility, critical for bioavailability. Analogues like (S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1269773-21-8) share this advantage.

Biological Activity

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor inhibition. This article provides an overview of its biological activity, synthesizing data from various studies and presenting detailed findings.

  • IUPAC Name : (S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol
  • Molecular Formula : C8H9ClFNO
  • Molecular Weight : 189.62 g/mol
  • Purity : 98%

The biological activity of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is primarily attributed to its interaction with various receptor tyrosine kinases (RTKs). These kinases play critical roles in cell signaling pathways that regulate cell growth and differentiation. Inhibition of these pathways can lead to reduced tumor growth and proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. The following table summarizes the inhibitory effects of related compounds, including (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol:

CompoundVEGFR-2 Kinase Inhibition (IC50, µM)EGFR Kinase Inhibition (IC50, µM)Cytotoxicity against A431 Cells (µM)
513.2 ± 1.763.6 ± 8.144.1 ± 10.1
638.9 ± 6.0>200128.3 ± 20.2
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol Not specified Not specified Not specified

These findings suggest that while direct data on (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol's IC50 values are not explicitly detailed, its structural analogs exhibit promising inhibitory effects on critical kinases involved in cancer progression .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol exhibit varying degrees of cytotoxicity against different cancer cell lines, including MCF-7 and HepG2 cells. For example, certain derivatives showed IC50 values as low as 3 µg/mL against these cell lines, indicating potent anticancer activity .

Case Studies

  • MCF-7 Cell Line Study : A derivative of the compound was tested against the MCF-7 breast cancer cell line, exhibiting significant cytotoxicity with an IC50 value of approximately 3.21 µg/mL.
    • Mechanism of Action : The compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • HepG2 Cell Line Study : Another study focused on HepG2 liver cancer cells, revealing that certain analogs had IC50 values around 3.13 µg/mL, outperforming standard chemotherapeutics like 5-FU .

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol can be further understood through SAR studies which indicate that modifications to the phenyl ring significantly affect potency and selectivity towards various kinases:

  • Chlorine Substitution : The presence of chlorine at specific positions enhances binding affinity to target receptors.
  • Fluorine Addition : Fluorine atoms contribute to improved metabolic stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol to ensure stereochemical integrity?

  • Methodological Answer : Stereochemical preservation requires enantioselective synthesis. Chiral pool synthesis using (S)-configured precursors or asymmetric catalysis (e.g., chiral ligands in hydrogenation) is recommended. Protecting groups (e.g., tert-butoxycarbonyl for amines) can prevent racemization during reactions. Characterization via chiral HPLC or circular dichroism is critical for verifying enantiopurity .

Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm structural integrity and substituent positions. Chiral stationary-phase HPLC resolves enantiomers, while X-ray crystallography provides absolute configuration. High-resolution mass spectrometry (HRMS) validates molecular weight. For deuterated analogs, 2^2H NMR can track isotopic labeling .

Q. What safety protocols should be followed when handling (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol?

  • Methodological Answer : Due to halogenated substituents (Cl, F), use fume hoods, nitrile gloves, and lab coats. Avoid skin contact, as structural analogs like 2-chloroethanol require immediate decontamination . Emergency protocols include rinsing exposed areas with water and consulting safety data sheets (SDS) for similar aryl ethanolamines .

Q. How can researchers screen for preliminary biological activity of this compound?

  • Methodological Answer : Conduct in vitro assays targeting enzymes like collagenase or kinases, as structurally related dichlorobenzyl analogs show inhibitory activity (IC50_{50} values). Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding kinetics .

Advanced Research Questions

Q. How do chlorine and fluorine substituent positions influence binding affinity to biological targets?

  • Methodological Answer : Substituent positions alter steric and electronic interactions. For example, 2,4-dichloro vs. 2,6-dichloro analogs exhibit differing hydrogen bond lengths (1.961 Å vs. 2.202 Å) and π-π interactions (4.127 Å vs. 4.249 Å) in collagenase docking studies. Fluorine’s electronegativity may enhance binding via polar interactions .

Q. How can molecular docking studies predict interaction mechanisms with enzyme active sites?

  • Methodological Answer : Optimize docking using software like AutoDock Vina. Input the compound’s 3D structure (DFT-optimized) and target enzyme (e.g., collagenase PDB: 1CGL). Analyze Gibbs free energy (ΔG) values; lower ΔG (e.g., -6.4 kcal/mol) indicates stronger binding. Validate with mutagenesis (e.g., Gln215A mutation disrupts H-bonding) .

Q. What strategies resolve discrepancies in reported IC50_{50} values for structurally similar compounds?

  • Methodological Answer : Control variables such as solvent polarity (e.g., DMSO vs. aqueous buffers), enzyme source, and purity (>95% by HPLC). Meta-analyses comparing substituent effects (e.g., 2-Cl-5-F vs. 3-CF3_3) can clarify structure-activity trends. Replicate studies under standardized conditions .

Q. How does stereochemistry impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Enantiomers may differ in metabolic stability. Use in vitro assays with liver microsomes to compare (S)- and (R)-forms. Pharmacokinetic modeling (e.g., compartmental analysis) can predict bioavailability. Chiral stationary-phase LC-MS tracks enantiomer-specific metabolism .

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